2-Ethylhexyl 6-butyl-14-ethyl-6-((4-((2-ethylhexyl)oxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate
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Description
2-Ethylhexyl 6-butyl-14-ethyl-6-((4-((2-ethylhexyl)oxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate is a useful research compound. Its molecular formula is C40H66O12Sn and its molecular weight is 857.7 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 536.96 g/mol |
Solubility | Slightly soluble in water |
Appearance | Yellow oil |
Flash Point | >200 °F |
The biological activity of this compound primarily stems from its organotin component. Organotin compounds are known to interact with cellular membranes and can disrupt cellular processes. The specific mechanisms include:
- Cell Membrane Disruption : Organotins can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis.
Case Studies
-
Cytotoxicity in Cancer Cells :
A study investigated the cytotoxic effects of various organotin compounds, including derivatives similar to the target compound, on cancer cell lines such as HeLa and MCF-7. Results indicated significant cell death at micromolar concentrations, suggesting potential use in cancer therapy. -
Reproductive Toxicity :
Research has shown that certain organotin compounds can disrupt endocrine functions. A study focusing on reproductive health hazards identified that exposure to similar compounds resulted in decreased fertility rates in animal models. -
Neurotoxicity Assessment :
A neurotoxicity study assessed the effects of organotin compounds on neuronal cells. The results indicated that exposure led to increased apoptosis and neuroinflammation, raising concerns about environmental exposure risks.
Table 2: Summary of Biological Effects
Study Type | Cell Type | Main Findings |
---|---|---|
Cytotoxicity | HeLa, MCF-7 | Significant cell death at micromolar levels |
Reproductive Health | Animal Models | Decreased fertility rates |
Neurotoxicity | Neuronal Cells | Increased apoptosis and inflammation |
Properties
CAS No. |
37074-33-2 |
---|---|
Molecular Formula |
C40H66O12Sn |
Molecular Weight |
857.7 g/mol |
IUPAC Name |
4-O-[butyl-bis[[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy]stannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.C4H9.Sn/c3*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3/b3*8-7+;; |
InChI Key |
VMAPEMHOENECMC-YCLPLZAJSA-K |
Isomeric SMILES |
CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCC)CC |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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